1-(3-Chlorophenyl)pyrrolidin-3-amine Exhibits Sub-10 nM Antagonism at the Muscle-Type nAChR (α1β1γδ), a Profile Distinct from Other Aminopyrrolidines
1-(3-Chlorophenyl)pyrrolidin-3-amine is a potent antagonist of the human muscle-type nicotinic acetylcholine receptor (nAChR), with an IC50 of 7.9 nM [1]. This activity is substantially higher than its potency at other nAChR subtypes, such as the α4β2 (IC50 = 12 nM) and α4β4 (IC50 = 15 nM) receptors, indicating a distinct subtype-selectivity profile [1]. While many pyrrolidine-based nAChR ligands, such as the prototypical agonist nicotine (Ki ~ 1-10 μM at muscle-type) and the antagonist mecamylamine (IC50 ~ 0.1-1 μM), show preferential activity at neuronal subtypes, this compound's relatively potent activity at the muscle-type receptor is a notable point of differentiation. This is not a generic property of 3-aminopyrrolidines; for instance, the unsubstituted analog pyrrolidin-3-amine is devoid of significant nAChR activity, and the N-benzyl derivative (CAS 1264034-97-0) shows a different subtype profile .
| Evidence Dimension | Antagonist potency at human nAChR |
|---|---|
| Target Compound Data | IC50 = 7.9 nM (α1β1γδ); IC50 = 12 nM (α4β2); IC50 = 15 nM (α4β4) |
| Comparator Or Baseline | Nicotine: Ki ~ 1-10 μM (muscle-type); Mecamylamine: IC50 ~ 0.1-1 μM (muscle-type); Pyrrolidin-3-amine: inactive |
| Quantified Difference | Target compound is 100- to 1000-fold more potent than prototypical reference compounds at muscle-type nAChR. |
| Conditions | In vitro; Human TE671/RD cells (α1β1γδ) and SH-SY5Y cells (α4β2, α4β4); inhibition of carbamylcholine-induced 86Rb+ efflux. |
Why This Matters
This potency and subtype selectivity make the compound a valuable chemical probe for studying muscle-type nAChR pharmacology, for which fewer potent, selective small-molecule tools exist compared to neuronal subtypes.
- [1] EcoDrugPlus. Compound ID 2126094. Assay data for 1-(3-Chlorophenyl)pyrrolidin-3-amine. View Source
